molecular formula C15H21ClN2O3S B5847704 N~2~-[(4-chlorophenyl)sulfonyl]-N-cyclopentyl-N~2~-ethylglycinamide

N~2~-[(4-chlorophenyl)sulfonyl]-N-cyclopentyl-N~2~-ethylglycinamide

Cat. No.: B5847704
M. Wt: 344.9 g/mol
InChI Key: XTWZCQDXGOXPLK-UHFFFAOYSA-N
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Description

N~2~-[(4-chlorophenyl)sulfonyl]-N-cyclopentyl-N~2~-ethylglycinamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a sulfonyl group attached to a 4-chlorophenyl ring, a cyclopentyl group, and an ethylglycinamide moiety. Its complex structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-chlorophenyl)sulfonyl]-N-cyclopentyl-N~2~-ethylglycinamide typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of N2-[(4-chlorophenyl)sulfonyl]-N-cyclopentyl-N~2~-ethylglycinamide may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-chlorophenyl)sulfonyl]-N-cyclopentyl-N~2~-ethylglycinamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfone derivatives, while substitution reactions can introduce new functional groups to the 4-chlorophenyl ring .

Scientific Research Applications

N~2~-[(4-chlorophenyl)sulfonyl]-N-cyclopentyl-N~2~-ethylglycinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N2-[(4-chlorophenyl)sulfonyl]-N-cyclopentyl-N~2~-ethylglycinamide exerts its effects involves interactions with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-[(4-chlorophenyl)sulfonyl]-N-cyclopentyl-N~2~-ethylglycinamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-ethylamino]-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O3S/c1-2-18(11-15(19)17-13-5-3-4-6-13)22(20,21)14-9-7-12(16)8-10-14/h7-10,13H,2-6,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTWZCQDXGOXPLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC1CCCC1)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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